molecular formula C10H9N3 B3092741 5-Cyano-2,3-dimethyl-2H-indazole CAS No. 1234616-59-1

5-Cyano-2,3-dimethyl-2H-indazole

Cat. No.: B3092741
CAS No.: 1234616-59-1
M. Wt: 171.20 g/mol
InChI Key: YWJXXAQWFGIMIG-UHFFFAOYSA-N
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Description

“5-Cyano-2,3-dimethyl-2H-indazole” is a chemical compound with the molecular formula C10H9N3 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . Indazoles are important in medicinal chemistry due to their presence in many bioactive compounds .


Synthesis Analysis

There are several methods for synthesizing indazole derivatives. One method involves a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide . Another method uses a palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines .


Molecular Structure Analysis

Indazoles have two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole form is more thermodynamically stable than the 2H-indazole form . The structure of “this compound” would include a cyano group (-CN) and two methyl groups (-CH3) attached to the indazole base .


Chemical Reactions Analysis

The reactivity of indazoles is influenced by their tautomeric forms . The 1H-indazole form is more reactive due to its thermodynamic stability . Specific reactions involving “this compound” are not mentioned in the sources.

Scientific Research Applications

Structural and Chemical Properties

5-Cyano-2,3-dimethyl-2H-indazole is part of the indazole family, known for its significance in medicinal chemistry due to its structural similarity to natural indoles. Indazoles have been extensively studied for their diverse biological activities. The compound , with its cyano and dimethyl substitutions, offers unique electronic and steric characteristics that influence its reactivity and interaction with various biological targets.

Applications in Drug Discovery

Indazoles, including derivatives like this compound, play a crucial role in drug discovery, particularly in the development of antitumor agents. For instance, derivatives of indazole have been utilized in the synthesis of compounds like pazopanib, an antitumor agent, highlighting the scaffold's utility in creating potent therapeutic agents (Haofei Qi et al., 2010).

Synthetic Methodologies

The synthesis of 2H-indazoles, including those with specific substituents like cyano and dimethyl groups, has been a subject of significant research interest. Advances in synthetic methodologies, such as palladium-catalyzed domino reactions, have facilitated the regioselective synthesis of N-substituted indazoles, underscoring the importance of these compounds in medicinal chemistry and organic synthesis (N. Halland et al., 2009).

Photophysical Properties

Indazole derivatives are also explored for their photophysical properties. Studies have investigated the fluorescence and absorbance characteristics of various indazole compounds, which could be relevant for the development of fluorescent probes or materials with specific optical properties (J. Stockert et al., 2018).

Future Directions

The future directions for “5-Cyano-2,3-dimethyl-2H-indazole” and similar compounds could involve further exploration of their synthesis methods and biological activities . There is also interest in developing indazole derivatives with better biological activities .

Properties

IUPAC Name

2,3-dimethylindazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-7-9-5-8(6-11)3-4-10(9)12-13(7)2/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJXXAQWFGIMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NN1C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401280774
Record name 2,3-Dimethyl-2H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401280774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-59-1
Record name 2,3-Dimethyl-2H-indazole-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethyl-2H-indazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401280774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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